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Compound of Interest

Compound Name: 2-Methyloctanal

Cat. No.: B1594714

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Methyloctanal (CoH180), a branched-chain aldehyde. While experimental spectra for this
specific compound are not readily available in public databases, this document presents
predicted data based on the well-established principles of NMR, IR, and Mass Spectrometry for
aliphatic aldehydes. The information herein is intended to serve as a valuable reference for the
identification and characterization of 2-Methyloctanal and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Methyloctanal. These predictions are derived
from typical values for similar aliphatic aldehydes and general principles of spectroscopy.

Table 1: Predicted *H NMR Data for 2-Methyloctanal
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Chemical Shift (5,

Coupling Constant

Protons Multiplicity

ppm) (3, Hz)
H-1 (CHO) 9.6-9.8 Doublet ~2-3
H-2 22-24 Multiplet
CHs (at C2) 1.0-1.2 Doublet ~7
CHz (alkyl chain) 1.2-1.6 Multiplet
CHs (terminal) 0.8-1.0 Triplet ~7

Table 2: Predicted 3C NMR Data for 2-Methyloctanal

Carbon Chemical Shift (6, ppm)
C-1 (CHO) 200 - 205

C-2 45 - 55

CHs (at C2) 10- 20

Alkyl Chain Carbons 20 -40

Terminal CHs ~14

Table 3: Predicted Infrared (IR) Absorption Data for 2-Methyloctanal

Functional Group Wavenumber (cm~—2) Intensity
C=0 (Aldehyde) 1720 - 1740 Strong

C-H (Aldehyde) ~2720 and ~2820 Medium, Sharp
C-H (Alkyl) 2850 - 2960 Strong

CH:2 Bend ~1465 Medium

CHs Bend ~1375 Medium

Table 4: Predicted Major Mass Spectrometry (MS) Fragments for 2-Methyloctanal
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miz Proposed Fragment Fragmentation Pathway

142 [CoH180]* Molecular lon (M*)

113 [M - CHOJ* Loss of the formyl radical

85 [M - CaHo]* Cleavage of the alkyl chain

71 [CsHaa]* Cleavage of the alkyl chain

- [CaHa]* McLafferty rearrangement
product

43 [CsH7]* Alpha-cleavage

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon standardized
experimental procedures. The following are generalized protocols for obtaining NMR, IR, and
MS data for a liquid sample like 2-Methyloctanal.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of 2-Methyloctanal (5-25 mg) is prepared in a deuterated
solvent (e.g., CDCIs) and transferred to a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

e 1H NMR Acquisition: The spectrum is acquired on a 300-500 MHz NMR spectrometer. Key
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition: The spectrum is acquired on the same instrument, typically with proton
decoupling. A larger number of scans (e.g., 1024 or more) is usually required due to the low
natural abundance of 13C. A relaxation delay of 2-5 seconds is used to ensure quantitative
data.

2.2. Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1594714?utm_src=pdf-body
https://www.benchchem.com/product/b1594714?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat
liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin
film.

o Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is
then scanned, typically over the range of 4000 to 400 cm~1. The final spectrum is presented
in terms of transmittance or absorbance.

2.3. Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced directly via a heated probe or, more
commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

« lonization: Electron lonization (El) at 70 eV is a standard method for generating fragment
ions and a molecular ion peak.

e Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight) and detected to generate the mass spectrum.

Visualization of the Spectroscopic Analysis
Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Methyloctanal.
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Structure of 2-Methyloctanal
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics
of 2-Methyloctanal. Researchers can use this information to aid in the identification and
structural elucidation of this and related molecules.

¢ To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Data of 2-Methyloctanal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594714#spectroscopic-data-of-2-methyloctanal-
nmr-ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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